molecular formula C17H17N5O2 B2667017 benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate CAS No. 2034477-16-0

benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate

Cat. No. B2667017
CAS RN: 2034477-16-0
M. Wt: 323.356
InChI Key: DDVHIJXESCADCY-UHFFFAOYSA-N
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Description

Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is a complex organic compound. It contains a benzyl group attached to a carbamate group, which is further connected to a pyrazine and imidazole ring . This compound could potentially have significant biological activity, as similar structures have been used in the design of medicinal compounds .


Synthesis Analysis

The synthesis of such a compound could involve a multi-step process. One possible method could involve a three-component coupling of amines, carbon dioxide, and halides to form the carbamate group . The pyrazine and imidazole rings could be formed through separate reactions and then attached to the carbamate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl group would provide a phenyl ring structure, while the carbamate group would contain an ester and amine. The pyrazine and imidazole rings would add additional nitrogen-containing ring structures .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carbamate group could be susceptible to hydrolysis, forming an amine and a carbonic acid derivative . The pyrazine and imidazole rings could potentially undergo various substitution reactions .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Research has demonstrated the synthesis of novel molecules incorporating the core moiety similar to benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate, showing promising antimicrobial activities. One study describes the design and synthesis of hybrid molecules as antimicrobial agents, with specific compounds exhibiting potent anti-tubercular activity. These compounds were found to be more potent than standard drugs and showed good selectivity index and preliminary non-toxicity in hemolytic assays (N. Shruthi et al., 2016).

Spectroscopic and Computational Studies

Spectroscopic studies and density functional theory (DFT) calculations have been performed on compounds structurally related to benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate. These studies provide insights into the vibrational and electronic properties of the compounds, contributing to the understanding of their structure-activity relationships (Y. B. S. Rao et al., 2016).

Fluorescent Chemosensors

Research into fluorescent chemosensors has utilized derivatives of benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate for the detection of metal ions such as Cu2+, Fe3+, and Fe2+. These studies highlight the potential of these compounds in environmental monitoring and analytical chemistry (A. Asiri et al., 2019).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. These syntheses contribute to the development of new therapeutic agents with potential antitumor, antibacterial, and antifungal activities. Various strategies, including gas-phase pyrolysis and microwave irradiation, have been employed to create functionalized derivatives with enhanced biological properties (Nouria A. Al-Awadi & Mohamed Hilmy Elnagdi, 1997; A. Sharifi et al., 2016).

properties

IUPAC Name

benzyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(24-13-14-4-2-1-3-5-14)21-9-11-22-10-8-20-16(22)15-12-18-6-7-19-15/h1-8,10,12H,9,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVHIJXESCADCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate

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